molecular formula C18H22N2 B070820 1,3-Dibenzylpiperazine CAS No. 179051-52-6

1,3-Dibenzylpiperazine

Cat. No. B070820
M. Wt: 266.4 g/mol
InChI Key: AJNDRRBUHVZNKU-UHFFFAOYSA-N
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Description

1,3-Dibenzylpiperazine is a chemical compound that contains 42 atoms in total, including 22 Hydrogen atoms, 18 Carbon atoms, and 2 Nitrogen atoms .


Synthesis Analysis

1,3-Dibenzylpiperazine can be formed as a byproduct during the synthesis of benzylpiperazine (BZP). This can occur if the reaction has been run at too high a temperature, or if an excess of benzyl chloride has been used .


Molecular Structure Analysis

The molecular formula of 1,3-Dibenzylpiperazine is C18H22N2. It has an average mass of 266.381 Da and a monoisotopic mass of 266.178314 Da .

Scientific Research Applications

Use as a Central Nervous System Stimulant

Specific Scientific Field

Neuropharmacology

Summary of the Application

1-Benzylpiperazine (BZP) is a benzyl-substituted piperazine that acts as a central nervous system (CNS) stimulant . It is often used recreationally and is known for its misuse in certain 'party pills’ .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the available resources.

Results or Outcomes

BZP has around 10% of the potency of d-amphetamine . Its misuse started in New Zealand several years ago and became common in Europe only after 2004 .

Use in Cancer Research

Specific Scientific Field

Oncology

Summary of the Application

(3S,6S)-3,6-dibenzylpiperazine-2,5-dione, a derivative of 1,3-Dibenzylpiperazine, has been isolated from the culture extract of marine-derived Paecilomyces formous and has shown selective cytotoxic activity against cancer cells adapted to nutrient starvation .

Methods of Application or Experimental Procedures

The compound was isolated from the culture extract of marine-derived Paecilomyces formous . It was then tested on human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions .

Results or Outcomes

The compound showed cytotoxic activity on the human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions with an IC50 value of 28 μM . No effect was observed against PANC-1 cells under general culture conditions up to 1000 μM . Further studies suggest that it may function via uncoupling of mitochondrial oxidative phosphorylation .

Use as an Impurity Marker in Recreational Stimulant Drug

Specific Scientific Field

Forensic Chemistry

Summary of the Application

Dibenzylpiperazine (DBZP) is often found as an impurity in the recreational stimulant drug benzylpiperazine (BZP). The presence of DBZP is a marker for low-quality or badly made BZP .

Methods of Application or Experimental Procedures

DBZP can be made as a reaction byproduct during BZP synthesis, either because the reaction has been run at too high a temperature, or because an excess of benzyl chloride has been used .

Results or Outcomes

The presence of DBZP in BZP indicates that the BZP is of low quality or has been poorly synthesized .

Use in Analytical Chemistry

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Piperazines, including 1,3-Dibenzylpiperazine, can be analyzed using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Methods of Application or Experimental Procedures

A sample preparation method for HPLC analysis involves dissolving approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol, 1:1 solution. The solution is then diluted with methanol to a total volume of 10 ml and filtered with a 0.45 μm membrane filter .

Results or Outcomes

The results of these analyses can provide valuable information about the sample, including its purity, concentration, and the presence of any impurities .

Use as an Impurity Marker in Illicit Drug Synthesis

Summary of the Application

Dibenzylpiperazine (DBZP) is often found as an impurity in the recreational stimulant drug benzylpiperazine (BZP). The presence of DBZP is a marker for low-quality or poorly synthesized BZP .

Results or Outcomes

Use in the Synthesis of Antidepressant Drugs

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

One of the phenylpiperazines, 1-(3-chlorophenyl)piperazine (mCPP), has been even more widespread than BZP. By 2006, it was estimated that almost 10% of illicit tablets sold in the EU, as part of the illicit ecstasy market, contained mCPP . mCPP is used as a starting material for the synthesis of several antidepressant drugs .

Results or Outcomes

The use of mCPP in the synthesis of antidepressant drugs has led to its widespread presence in illicit tablets sold in the EU .

Safety And Hazards

The safety data sheet for ®-1,3-dibenzylpiperazine suggests that it should be used only for R&D and not for medicinal, household, or other uses . In case of exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

properties

IUPAC Name

1,3-dibenzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNDRRBUHVZNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621051
Record name 1,3-Dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzylpiperazine

CAS RN

179051-52-6
Record name 1,3-Dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. suspension of dione 6 (1.38 g, 4.7 mmol) in dry THF (120 mL) was added LiAlH4 (0.713 g, 18.8 mmol) in two portions. The mixture was maintained on ice for 15 min, then the reaction was heated at reflux for 2.5 h. The solution was cooled and stirred for an additional 19 h then the excess LiAlH4 was quenched by the careful, sequential addition of 0.7 mL water, 1.3 mL 4 M NaOH and 0.7 mL water. The solids that formed will filtered (Celite) and the filtrate concentrated to provide 7 as a pale colored solid (1.29 g, 103%, with THF) that slowly formed from an oil. 1H NMR (400 MHz, CDCl3): δ 1.93 (m, triplet shape, 1H), 2.11 (td, J=2.9, 11.0 Hz, 1H, overlapped with bs, NH, 1H), 2.58 (dd, 8.8, 13.2 Hz, 1H), 2.70-2.77 (m, 2H), 2.79-2.87 (m, 2H), 2.92 (dt, J=2.3, 11.7 Hz, 1H), 3.02 (m, 1H), 3.51 (dd, AB pattern, J=12.8 Hz, 2H), 7.18-7.33 (m, 10H); 13C NMR (100 MHz, CDCl3): δ 40.7, 45.6, 53.3, 56.2, 59.6, 63.3, 126.3, 127.0, 128.1, 128.4, 129.2, 137.9, 138.5. HRMS Calcd. for [C18H22N2+H+]: 267.1861. Found 267.1869.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.713 g
Type
reactant
Reaction Step Two
Name
Yield
103%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Alfaro-Lopez, T Okayama, K Hosohata… - Journal of medicinal …, 1999 - ACS Publications
SL-3111 [1-(4-tert-butyl-3‘-hydroxy)benzhydryl-4-benzylpiperazine] is a de novo designed, high-affinity and selective nonpeptide peptidomimetic agonist of the δ-opioid receptor. In a …
Number of citations: 44 pubs.acs.org
AM Saab, M Dobmeier, B Koenig, E Fabri… - Anticancer …, 2013 - ar.iiarjournals.org
Five piperazine derivatives (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (A), (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (B), (S)-1-benzyl-3 methylpiperazine-2,5-…
Number of citations: 7 ar.iiarjournals.org
SY Han, YD Gong - Synthetic Communications, 2019 - Taylor & Francis
Chiral 2,5-diketopiperazine (2,5-DKP) derivatives have a broad range of biological activities in the medicinal field. The synthetic protocols of 1,3-disubstituted 2,5-DKPs via base-…
Number of citations: 1 www.tandfonline.com
D Adams - scholarlypublications …
36| Chapter 3 be studied with isoform-selective inhibitors. 1, 5, 6 Since there is no structural data of these enzymes available, the search for such selective inhibitors is challenging. The …
V Harish, M Periasamy - Tetrahedron: Asymmetry, 2017 - Elsevier
Enantiomerically pure (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-methyl octahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-isopropyloctahydropyrrolo[…
Number of citations: 8 www.sciencedirect.com
JJN Veerman, RS Bon, BTB Hue… - The Journal of …, 2003 - ACS Publications
Several 2-substituted and 2,5-disubstituted piperazine-3,6-diones were synthesized starting from readily available α-amino acids. After activation of a lactam carbonyl via introduction of …
Number of citations: 54 pubs.acs.org
CRB Rhoden, DG Rivera, O Kreye… - Journal of …, 2009 - ACS Publications
The most efficient diversity generating approaches to heterocycles are combinations of a multicomponent (MCR) with a cyclization reaction, for example, by Ugi-deprotection-cylization (…
Number of citations: 68 pubs.acs.org
N Chiaramonte, S Bua, M Ferraroni, A Nocentini… - European Journal of …, 2018 - Elsevier
Two series of 2-benzylpiperazines have been prepared and tested for the inhibition of physiologically relevant isoforms of human carbonic anhydrases (hCA, EC 4.2.1.1). The new …
Number of citations: 43 www.sciencedirect.com
N Chiaramonte - 2020 - flore.unifi.it
The present PhD thesis is focused on the chemical applied to synthesize new molecules as modulators of two metalloenzymes: the Carbonic Anhydrases and the Histone Deacetylases. …
Number of citations: 0 flore.unifi.it
YY Lau, H Zhai, LL Schafer - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and practical catalytic approach for the enantioselective synthesis of 3-substituted morpholines through a tandem sequential one-pot reaction employing both …
Number of citations: 31 pubs.acs.org

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